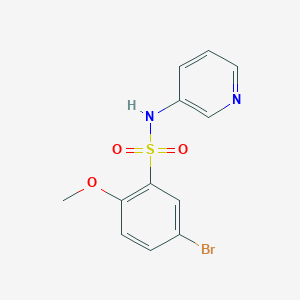
5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase enzyme JMJD3. This compound has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide involves its inhibition of the histone demethylase enzyme JMJD3. This enzyme is involved in the regulation of gene expression, particularly in the immune system and cancer cells. By inhibiting this enzyme, 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide can induce apoptosis in cancer cells and reduce inflammation in animal models of disease. Additionally, this compound has been shown to alter gene expression patterns in immune cells, leading to changes in cytokine production and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide in lab experiments is its specificity for the JMJD3 enzyme. This allows researchers to target specific pathways and study the effects of altering gene expression in various diseases. However, one limitation of this compound is its potential toxicity, particularly at higher doses.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide. One area of interest is in combination therapy, where this compound could be used in conjunction with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in various disease models. Finally, research could focus on the development of more potent and selective inhibitors of the JMJD3 enzyme, which could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide involves a multi-step process, starting with the reaction of 3-chloropyridine with sodium methoxide to form 3-methoxypyridine. This intermediate is then reacted with 2-bromo-4-nitrobenzenesulfonamide to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. One of the main areas of research has been in cancer treatment, where it has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its anti-inflammatory effects, particularly in diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Produktname |
5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide |
|---|---|
Molekularformel |
C12H11BrN2O3S |
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O3S/c1-18-11-5-4-9(13)7-12(11)19(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3 |
InChI-Schlüssel |
YHDDOUXZNLIMJG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



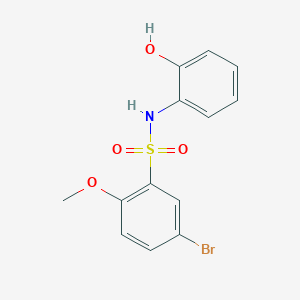

![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)

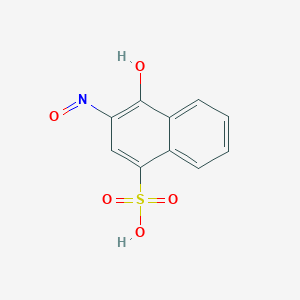
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
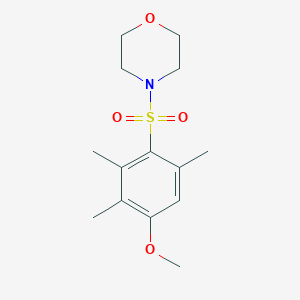

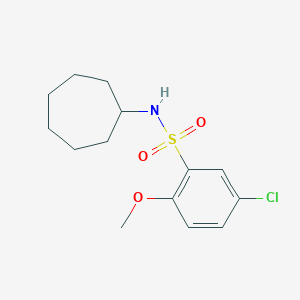
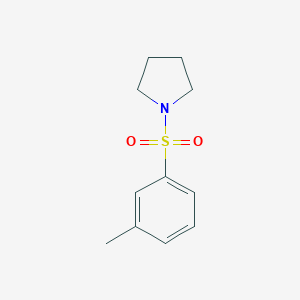
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)

